Octahydrocyclopenta[c]pyrrole
Description
Historical Context of Bicyclic Pyrrole (B145914) Chemistry Research
The study of pyrrole and its derivatives has a rich history, dating back to the 19th century. In 1834, Runge first isolated pyrrole by the dry distillation of bones. researchgate.net The fundamental importance of the pyrrole ring was further underscored by its discovery as a core component of many vital natural products, including heme, chlorophyll, and vitamin B12. wikipedia.orgsemanticscholar.org This led to extensive research into the synthesis and properties of various pyrrole-containing structures.
The development of synthetic methods for pyrroles, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, provided chemists with the tools to create a wide array of substituted pyrroles. wikipedia.orgslideshare.net As synthetic methodologies advanced, so did the exploration of more complex bicyclic and polycyclic pyrrole systems. The synthesis of bicyclic pyrrole derivatives has been an area of active investigation, with various strategies developed to construct these fused ring systems. researchgate.netsioc-journal.cn The first documented preparation of Octahydrocyclopenta[c]pyrrole was reported in 1959 by R. Griot. google.com This early work laid the groundwork for future investigations into the applications of this specific bicyclic pyrrole scaffold.
Significance of the this compound Scaffold in Chemical and Biological Sciences
The this compound scaffold holds considerable significance due to its unique structural features and the resulting biological activities of its derivatives. The rigid bicyclic [3.3.0] framework provides a well-defined three-dimensional arrangement that can facilitate specific interactions with biological targets, a desirable characteristic in drug design. vulcanchem.com This structural rigidity can enhance target specificity by limiting the conformational freedom of the molecule. vulcanchem.com
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them valuable in medicinal chemistry. They have shown promise in the development of treatments for a variety of conditions, including inflammatory diseases, cancer, and neurodegenerative disorders. medchemexpress.commedchemexpress.com For instance, certain derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, with some compounds showing potent antidiabetic activity. tandfonline.com
Furthermore, the this compound core serves as a key intermediate in the synthesis of several important pharmaceutical agents. google.com Notably, it is a crucial building block for Telaprevir (VX-960), a protease inhibitor used in the treatment of Hepatitis C, and Gliclazide, an oral hypoglycemic medication for type 2 diabetes. vulcanchem.comgoogle.com
The versatility of the scaffold also extends to its use as a core structure for developing antagonists of Retinol-Binding Protein 4 (RBP4). Elevated levels of RBP4 are associated with various metabolic and ocular diseases, and this compound-based compounds have been shown to effectively lower RBP4 serum levels in preclinical models.
Overview of Multifunctionality and Research Potential
The this compound scaffold is a multifunctional platform with significant research potential. medchemexpress.comchemicalbook.com Its unique structure-activity relationship offers new avenues for the design of novel therapeutic agents. medchemexpress.commedchemexpress.eu The ability to modify the core structure at various positions allows for the fine-tuning of its physicochemical and biological properties.
The research potential of this compound and its derivatives is vast, with ongoing investigations into their applications in several key areas:
Drug Discovery: The scaffold continues to be a valuable tool in the design of new drugs targeting a range of diseases. evitachem.com Its derivatives are being explored for their potential as anti-inflammatory, anti-tumor, and neuroprotective agents. medchemexpress.commedchemexpress.com The development of new synthetic methodologies, including green chemistry approaches, is further expanding the accessibility and diversity of these compounds for screening and development. benthamdirect.comorientjchem.org
Medicinal Chemistry: The rigid framework of this compound is ideal for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the interactions between a molecule and its biological target. researchgate.net This is exemplified by the development of highly potent RBP4 antagonists through modification of the core scaffold.
Biochemical Research: Derivatives of this compound can serve as chemical probes to study enzyme mechanisms and cellular pathways. evitachem.com Their ability to modulate biological activity makes them useful tools for understanding complex biological processes.
The ongoing exploration of this versatile scaffold is expected to yield new discoveries and applications in the chemical and biological sciences. The development of novel synthetic routes and the continued investigation of the biological properties of its derivatives will undoubtedly solidify the importance of this compound in scientific research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHVXJZEHGSWQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972049 | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-03-0 | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5661-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octahydrocyclopenta(c)pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | EPA DSSTox | |
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| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of Octahydrocyclopenta[c]pyrrole and its Derivatives
The controlled spatial arrangement of atoms within the this compound framework is paramount for its intended biological activity. Consequently, extensive research has been dedicated to developing stereoselective synthetic methods.
Chiral Synthesis Approaches for Enantiomerically Pure this compound Derivatives
The generation of enantiomerically pure this compound derivatives is a key objective in medicinal chemistry. Several strategies have been devised to achieve this, including diastereoselective methods and chiral resolution.
Diastereoselective synthesis aims to create a specific stereoisomer from a mixture of possibilities. A notable example involves the highly diastereoselective synthesis of cis-fused bicyclic (3aS,6aS)- and (3aR,6aR)-hexahydrocyclopenta[b]pyrrol-2-one. thieme-connect.comresearchgate.net This is achieved using Meyers' tricyclic lactam methodology, where the nucleophilic addition of reagents like trimethyl phosphite (B83602) or dimethyl phenylphosphonite to chiral N-acyliminium ions yields diastereoisomers that can be readily separated. thieme-connect.comresearchgate.net The diastereoselectivity of this nucleophilic addition has been shown to be consistent and high. thieme-connect.comresearchgate.net
Another approach utilizes a Palladium/phosphine-catalyzed reaction of γ-(N-arylamino)alkenes with aryl bromides. nih.gov This method can selectively produce either 5-aryl or 6-aryl octahydrocyclopenta[b]pyrroles with excellent diastereoselectivity (dr ≥ 20:1), depending on the phosphine (B1218219) ligand used. nih.gov For instance, the use of a Pd2(dba)3/dppp catalyst system in the reaction of 4-bromotoluene (B49008) with a specific γ-(N-arylamino)alkene derivative yielded the 5-aryl isomer. nih.gov In contrast, a Pd2(dba)3/P(t-Bu)2Me·HBF4 catalyst system favored the formation of the 6-aryl isomer. nih.gov
| Catalyst System | Reactants | Major Product Isomer | Diastereomeric Ratio (dr) |
| Pd2(dba)3/dppp | γ-(N-arylamino)alkene, 4-bromotoluene | 5-Aryl Octahydrocyclopenta[b]pyrrole (B2973046) | ≥ 20:1 |
| Pd2(dba)3/P(t-Bu)2Me·HBF4 | γ-(N-arylamino)alkene, Aryl Bromide | 6-Aryl Octahydrocyclopenta[b]pyrrole | ≥ 20:1 |
When a synthesis results in a racemic mixture (an equal mixture of enantiomers), chiral resolution techniques are employed to separate them. libretexts.org Conventional methods for separating individual enantiomers include chiral high-pressure liquid chromatography (HPLC). google.com This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. numberanalytics.comnih.gov Another strategy involves reacting the racemate with an enantiomerically pure chiral compound, such as an acid or base, to form a mixture of diastereomeric salts. libretexts.orggoogle.com These diastereomers possess different physical properties, like solubility, which enables their separation through methods like fractional crystallization. libretexts.orggoogle.com The separated diastereomers can then be converted back to the pure enantiomers. google.com For instance, racemic acids can be resolved using chiral bases like brucine, strychnine, or synthetic amines such as 1-phenylethanamine. libretexts.org
Utilization of Chiral Organic Ligands in Synthetic Routes
The use of chiral organic ligands is a powerful strategy for inducing stereoselectivity in chemical reactions. A patented method for preparing this compound carboxylic acid derivatives illustrates this approach. google.com The process starts with an N-protected this compound. google.com A chiral organic ligand, such as (+)Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a] thieme-connect.comgoogle.com diazocine, is added, followed by reaction with a lithium alkylide like s-butyl lithium at low temperatures (-78°C to -50°C). google.com This step creates a chiral intermediate that then reacts with carbon dioxide or ethyl chloroformate to yield the desired stereoisomer of the carboxylic acid derivative. google.com This method is noted for its short synthetic route and high yield, making it suitable for large-scale production. google.com
| Chiral Ligand | Reactants | Product |
| (+) Tocosamine | N-protected this compound, s-butyl lithium, CO2/ethyl chloroformate | This compound carboxylic acid derivative |
| (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a] thieme-connect.comgoogle.com diazocine | N-protected this compound, s-butyl lithium, CO2/ethyl chloroformate | This compound carboxylic acid derivative |
Michael Addition Reactions in Stereoselective Pathways
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a versatile C-C bond-forming reaction that can be employed in stereoselective syntheses. wikipedia.org In the context of pyrrole (B145914) derivatives, organocatalyzed Michael additions have been utilized. researchgate.net For example, unnatural α-amino acid derivatives can act as organocatalysts in transformations like Michael condensations. researchgate.net While the provided search results mention the application of Michael additions in the synthesis of various heterocyclic compounds, a direct, detailed example for the stereoselective synthesis of the core this compound skeleton via this method is not explicitly detailed. However, the principles of asymmetric Michael additions, often utilizing chiral catalysts to control the stereochemical outcome, are broadly applicable in organic synthesis. organic-chemistry.org
Novel Synthetic Routes and Optimization
The development of new and improved synthetic routes is an ongoing endeavor in organic chemistry, driven by the need for efficiency, sustainability, and access to novel molecular architectures. hilarispublisher.com For the this compound scaffold, research continues to explore novel pathways.
Recent advancements have focused on palladium-catalyzed reactions that allow for the selective synthesis of different isomers from a common precursor by controlling competing reaction pathways. nih.gov The choice of phosphine ligand in these reactions has been shown to be critical in directing the outcome towards either 5- or 6-aryl substituted octahydrocyclopenta[b]pyrroles. nih.gov Optimization of these catalytic systems, including the ligand structure and reaction conditions, is a key area of research to improve yields and selectivity. nih.gov
Furthermore, the development of methods for synthesizing phosphonic and phosphinic analogues of octahydrocyclopenta[b]pyrrole-2-carboxylic acid represents a significant advancement. thieme-connect.comresearchgate.net These syntheses, which achieve high diastereoselectivity, provide access to novel compounds with potential applications in medicinal chemistry. thieme-connect.comresearchgate.net The optimization of these multi-step sequences, including purification techniques like column chromatography to separate diastereomers, is crucial for obtaining the desired products in high purity. thieme-connect.comresearchgate.net
One-Step Reductive Approaches
A significant advancement in the synthesis of this compound involves a one-step hydrogenation process starting from 1,2-dicyanocyclo-1-pentene. google.com This method circumvents traditional multi-step routes that often rely on the reduction of cyclic amides or imides. google.com The direct hydrogenation of the dicyano precursor achieves both the reduction of the carbon-carbon double bond and the reductive cyclization of the two nitrile groups into the bicyclic amine structure. google.com This approach is advantageous as it starts from inexpensive materials and avoids the use of costly and waste-generating reducing agents like lithium aluminium hydride (LiAlH₄) or borane. google.com The reaction can be performed batch-wise or in a continuous flow setup, the latter being particularly suitable for large-scale production. google.com
Key parameters for this one-step hydrogenation have been documented, showcasing the use of different catalysts and conditions. google.com
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Purity (%) |
| 1,2-dicyanocyclo-1-pentene | 5% Rh on alumina | THF | 120 | 80 | 22 | 73 |
| 1,2-dicyanocyclo-1-pentene | 5% Pd on charcoal | Isopropanol | 80 | - | 21 | 73 (for saturated dicyano intermediate) |
Biocatalytic one-step methods have also been explored. Imine reductases (IREDs) have been identified that can catalyze the reductive amination of ketones with bulky bicyclic amines, including this compound, to form more complex secondary amines. researchgate.net
Alternative Synthetic Pathways for Bicyclic Amines
Beyond direct reductive approaches, several alternative pathways to the this compound skeleton and its analogues have been developed. One novel method begins with 2-methyleneaziridines tethered to an alkene. researchgate.net Upon treatment with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), these precursors undergo a cyclization reaction to form cis-octahydrocyclopenta[c]pyrroles, creating up to four contiguous stereocenters in a diastereocontrolled manner. researchgate.net
Another distinct multi-step synthesis starts from 2,3-dimethylmaleimide (B91841) derivatives. patsnap.com The process involves a sequence of halogenation, cyclization with a beta-difunctional compound, a degradation reaction to form a 1,3-dioxotetrahydrocyclopenta[C]pyrrole derivative, and finally, two reduction steps to yield the target this compound structure. patsnap.com
Furthermore, palladium-catalyzed reactions have been employed to construct related bicyclic systems. The reaction of γ-(N-arylamino)alkenes with aryl bromides can selectively produce various isomers of aryl-substituted octahydrocyclopenta[b]pyrroles, demonstrating how catalyst and ligand choice can direct reaction pathways. nih.gov Diels-Alder chemistry has also been utilized as a foundational strategy to build the fused ring system, which is then elaborated to afford this compound and octahydro-1H-isoindole scaffolds. researchgate.net
Reduction of Cyclic Amides or Imides in this compound Synthesis
A classical and widely reported method for synthesizing this compound involves the reduction of a corresponding cyclic amide or imide precursor. google.com These precursors are often generated following a Dieckmann cyclization. google.com A historical synthesis reported by Griot in 1959 utilized lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (B95107) to reduce the corresponding cyclic imide (referred to as ring valeryl imine), affording this compound in a 51% yield. google.com
This strategy remains prevalent in various synthetic schemes. For instance, an N-benzyl protected cyclic imide can be reduced with LiAlH₄, followed by a debenzylation step via hydrogenation with a palladium on carbon (Pd/C) catalyst, yielding the final product. google.com Similarly, the reduction of a bicyclic dione (B5365651) (a 1,3-dioxotetrahydrocyclopenta[c]pyrrole derivative) with LiAlH₄ has been used to construct the core structure as part of the synthesis of more complex analogues. nih.gov
While effective, these methods often require strong, expensive, and hazardous reducing agents like LiAlH₄ or borane, which also produce significant amounts of inorganic waste. google.com To overcome these drawbacks, catalytic hydrogenation methods have been developed. N-unsubstituted cyclic imides can be selectively hydrogenated to the corresponding cyclic amines using heterogeneous catalysts derived from rhodium and molybdenum carbonyl precursors. lookchem.com More recent developments in catalysis have also introduced nickel-based systems that can reduce lactams to cyclic amines under specific conditions. orgsyn.org
| Precursor Type | Reducing Agent / Catalyst | Key Features |
| Cyclic Imide | LiAlH₄ | Classical method, strong reductant, moderate yield (51-55%). google.com |
| Cyclic Dione | LiAlH₄ | Used for creating the core from oxidized precursors. nih.gov |
| N-unsubstituted Cyclic Imide | Rhodium/Molybdenum Catalysts | Catalytic hydrogenation, avoids stoichiometric metal hydrides. lookchem.com |
Improvements in Yield and Scalability for Industrial Production
For the industrial production of this compound and its derivatives, improvements in yield, cost-effectiveness, and scalability are paramount. A key strategy is the development of synthetic routes that utilize inexpensive starting materials and reagents while minimizing the number of process steps. google.com The one-step hydrogenation of 1,2-dicyanocyclo-1-pentene is a prime example, as it offers lower production costs and is amenable to continuous processing, a significant advantage for large-scale manufacturing. google.com
In the synthesis of specific, pharmacologically important derivatives, such as tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a process was developed using an inexpensive potassium permanganate (B83412) (KMnO₄) mediated oxidative cleavage as the key step. researchgate.net This modification resulted in a cost-effective, high-yielding, and kilogram-scalable process. researchgate.net Similarly, synthetic routes designed to yield a final product as a crystalline salt can simplify purification by avoiding the need for chromatography, which is often a bottleneck in scaling up production. A multi-step pathway starting from 2,3-dimethylmaleimide has also been proposed as a simple, high-yield, and low-cost method suitable for industrial application. patsnap.com
Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds. A major focus is the replacement of hazardous reagents and the reduction of waste. google.com For example, moving from stoichiometric metal hydride reductants like LiAlH₄ to catalytic hydrogenation avoids the generation of large quantities of inorganic salt byproducts. google.com
Biocatalysis represents a powerful green alternative. rsc.org Enzymes operate in environmentally benign solvents (primarily water) at ambient temperatures and exhibit high selectivity, which can reduce the need for protecting groups and minimize side products. rsc.org Specifically, the activity of an amine oxidase was improved through protein engineering for use in the synthesis of (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid, an important pharmaceutical intermediate. rsc.org The use of enzymes, such as imine reductases, also aligns with sustainable manufacturing practices. acs.org
Other green chemistry techniques, while not yet specifically reported for this compound, are relevant. These include the use of deep eutectic solvents combined with ultrasound irradiation, which has been shown to be a highly efficient and atom-economical method for the synthesis of other pyrrole derivatives. rsc.org
Derivatization Strategies and Functionalization
The this compound scaffold is a versatile building block that can be functionalized to produce a wide array of derivatives with tailored properties for medicinal chemistry applications.
Preparation of this compound Carboxylic Acid Derivatives
A crucial class of derivatives is the this compound carboxylic acids, which are key intermediates in the synthesis of antiviral drugs like Telaprevir. google.comwipo.int A patented method for their preparation involves using an N-protected this compound as the starting material. google.com The synthesis proceeds via deprotonation at a low temperature (-78 °C to -50 °C) using a lithium alkylide in the presence of a chiral organic ligand to control stereochemistry. google.com The resulting intermediate is then carboxylated by reacting it with carbon dioxide or a reagent like ethyl chloroformate to furnish the desired carboxylic acid derivative with high yield and optical purity, making the process suitable for mass production. google.com
More complex carboxylic acid derivatives have been synthesized through multi-step sequences. For example, the synthesis of RBP4 antagonist 18 was achieved by first coupling the this compound core to an aryl halide via palladium-catalyzed amination. nih.gov Following Boc-deprotection of the nitrogen, the resulting amine was reacted with a pyrimidine (B1678525) methyl ester. The final step was the saponification (hydrolysis) of the ester group with lithium hydroxide (B78521) to yield the target carboxylic acid. nih.gov
| Target Derivative Type | Key Synthetic Steps | Reagents |
| Simple Carboxylic Acid | Asymmetric deprotonation followed by carboxylation. | Lithium alkylide, chiral ligand, CO₂. google.com |
| Complex Aryl-Pyrimidine Carboxylic Acid | Pd-catalyzed amination, Boc-deprotection, coupling with ester, ester hydrolysis. | Aryl halide, Pd catalyst, HCl, Methyl 2-chloro-6-methylpyrimidine-4-carboxylate, LiOH. nih.gov |
Introduction of Halogenated Moieties (e.g., Fluorination)
Halogenation, particularly fluorination, is a key strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. The introduction of fluorine can improve metabolic stability, binding affinity, and membrane permeability.
In the context of this compound derivatives, fluorination has been explored to create novel therapeutic agents. For instance, the synthesis of fluorinated analogues of existing drug candidates is a common approach to improve their efficacy. The fluorinating enzyme 5'-fluoro-5'-deoxyadenosine (B1198245) synthase from Streptomyces cattleya can catalyze the formation of C-F bonds, offering a biocatalytic route to fluorinated compounds. researchgate.net
While direct fluorination of the pyrrole ring itself can be challenging due to the ring's sensitivity to oxidation, which can lead to polymerization, methods using electrophilic fluorinating agents like Selectfluor™ have been investigated. worktribe.com The success of these reactions is highly dependent on the substituents present on the pyrrole ring. Strong electron-withdrawing groups, such as a tosyl group on the nitrogen atom, can help to stabilize the ring against oxidation and allow for successful fluorination. worktribe.com
An example of a fluorinated this compound derivative is (1S,2S,3aR,4S,5S,6aS)-2-amino-1-(3-boronopropyl)-4-fluoro-5-(methylamino)octahydropentalene-2-carboxylic acid, which has been investigated as an arginase inhibitor. nih.gov
Formation of this compound Salts (e.g., Hydrochlorides)
The formation of salts, most commonly hydrochloride salts, is a critical step in the development of many amine-containing drug candidates, including derivatives of this compound. This process is primarily done to improve the aqueous solubility and stability of the parent compound, which is often a free base with limited solubility. evitachem.com
The synthesis of hydrochloride salts typically involves reacting the basic this compound derivative with hydrochloric acid. evitachem.com This can be achieved using various forms of HCl, such as a solution in an organic solvent like dioxane. The resulting salt can then be isolated, often through recrystallization from a suitable solvent or solvent mixture, which may include water, methanol, ethanol, or isopropanol. google.com This process also serves as a purification step.
Examples of this compound derivatives that are prepared as hydrochloride salts include:
rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride evitachem.com
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
(3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)octahydrocyclopenta-[c]pyrrole Hydrochloride nih.gov
Synthesis of Novel Oxazolidinone-Class Antimicrobial Agents Bearing Octahydrocyclopenta[c]pyrrol-2-yl Moieties
Oxazolidinones are a significant class of synthetic antibiotics effective against a range of drug-resistant bacteria. jst.go.jptandfonline.com Researchers have synthesized novel oxazolidinone derivatives by incorporating the octahydrocyclopenta[c]pyrrol-2-yl moiety to explore new antibacterial agents. jst.go.jpnii.ac.jpkoreascience.kr
A series of these compounds were prepared where the octahydrocyclopenta[c]pyrrol-2-yl group was attached to the phenyl ring of an oxazolidinone core. jst.go.jp The synthesis often starts from a protected this compound derivative which is then coupled to the oxazolidinone structure. jst.go.jpresearchgate.net Further modifications, such as the introduction of substituents on the cyclopentane (B165970) ring of the this compound moiety, have been explored to optimize antibacterial activity. jst.go.jp
For example, a series of oxazolidinones with 5-substituted this compound moieties were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and other clinically important bacteria. jst.go.jp Some of these novel compounds demonstrated potent activity, in some cases superior to the clinically used oxazolidinone, linezolid (B1675486). jst.go.jp
Table 1: Examples of Synthesized Oxazolidinone Derivatives with Octahydrocyclopenta[c]pyrrol-2-yl Moieties and their Biological Activity
| Compound | Substituent on this compound | Target Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| endo-alcohol 2a | 5-hydroxy (endo) | M. tuberculosis H37Rv | Potent, superior to linezolid | jst.go.jp |
| exo-alcohol 2b | 5-hydroxy (exo) | M. tuberculosis H37Rv | Potent, superior to linezolid | jst.go.jp |
Synthesis of this compound-1-carboxamide Derivatives
This compound-1-carboxamide derivatives represent a class of compounds with potential therapeutic applications. The synthesis of these molecules involves the formation of an amide bond at the C1 position of the this compound ring system.
A general method for preparing these derivatives involves the use of an N-protected this compound as the starting material. google.com The synthesis of (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide derivatives is of particular interest in the development of hepatitis C protease inhibitors.
The synthesis of a tricyclic pyrrole-2-carboxamide library has been developed using a Stetter-Paal-Knorr reaction sequence, which can be adapted to produce this compound-containing structures. nih.gov
Synthesis of 2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide (B6449091)
The synthesis of specific derivatives such as 2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide highlights the versatility of the this compound scaffold. The benzyl (B1604629) group on the nitrogen atom provides a common protecting group strategy in organic synthesis and can also be a key feature for biological activity.
The synthesis of related compounds like (3aS,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid has been documented. sigmaaldrich.com This carboxylic acid can then be converted to the corresponding carboxamide through standard amide coupling reactions. For example, 4-[(3aS,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carbonyl]-N-methylmorpholine-2-carboxamide has been synthesized, demonstrating the formation of a complex amide at the 3a-position. molport.com
Table 2: Key Intermediates and Derivatives in the Synthesis of 2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| rac-(3aR,6aR)-2-Benzyl-octahydrocyclopenta[C]pyrrole-3a-carboxylic acid | 2059917-65-4 | C₁₅H₁₉NO₂ | 245.3 | biosynth.com |
| (3aS,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid | 1807938-85-7 | C₁₅H₁₉NO₂ | Not specified | sigmaaldrich.combldpharm.com |
| 4-[(3aS,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carbonyl]-N-methylmorpholine-2-carboxamide | Not available | C₂₁H₂₉N₃O₃ | 371.481 | molport.com |
| (3aS,6aR)-2-(5-benzyl-1,3,4-thiadiazol-2-yl)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid | Not available | C₁₇H₁₉N₃O₂S | 329.42 | molport.com |
Reaction Mechanisms and Pathways
Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.
Free Radical Processes in this compound Derivative Synthesis
Free radical reactions offer a powerful tool for the construction of complex cyclic systems. In the synthesis of this compound derivatives, free radical cyclization has been employed to form the bicyclic ring structure. patsnap.com
One reported method involves the use of dimethyl iodoallyl malonate as a starting material, which undergoes a free radical process to yield a substituted this compound. patsnap.com However, these reactions can be sensitive to light and heat, and the control of reaction conditions can be challenging, which may limit their scalability. patsnap.com
More recently, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a tris(trimethylsilyl)silane (B43935) (TTMSS)/AIBN system has been developed to synthesize a range of polyheterocycles. beilstein-journals.org This method provides good yields of the cyclized products and can be performed on a gram scale. beilstein-journals.org The selectivity of the intramolecular arylation can be controlled by the choice of halogen substituent on the starting material. beilstein-journals.org
Lewis Acid Promoted Reductions
Lewis acid promotion is a key strategy in the synthesis of this compound, primarily through the reduction of precursor imides or via cycloaddition reactions.
One direct method involves the reduction of a cyclopentimide compound (II) using a boron-based reducing agent in the presence of a Lewis acid to yield this compound (I). google.com This single-step process offers an efficient route to the target molecule. google.com The reaction typically employs sodium borohydride (B1222165) or potassium borohydride as the reducing agent, with zinc chloride being a common Lewis acid promoter. google.comgoogle.com The solvent system often consists of a mixture, such as tetrahydrofuran (THF) and toluene (B28343). google.com For instance, using sodium borohydride and zinc chloride in a refluxing mixture of THF and toluene can produce this compound in high yield (e.g., 90.9%) and purity. google.com This method avoids the use of more hazardous reagents like lithium aluminium hydride (LiAlH₄), which was used in earlier syntheses. google.comgoogle.com
Table 1: Lewis Acid Promoted Reduction of Cyclopentimide (II)
| Reducing Agent | Lewis Acid | Solvent | Temperature | Yield of (I) | Reference |
|---|---|---|---|---|---|
| Sodium Borohydride | Zinc Chloride | THF/Toluene | Reflux | 90.9% | google.com |
| Boron Reducing Agent | Lewis Acid | Appropriate Solvent | Proper Temperature | Not Specified | google.com |
Another advanced approach utilizes Lewis acid-promoted intramolecular [3+2] cycloadditions of methyleneaziridines that bear alkene or alkyne acceptors. nih.gov This methodology leads to the formation of cis-octahydrocyclopenta[c]pyrroles. nih.govscispace.com The reaction is initiated by the activation of the aziridine (B145994) with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which generates an intermediate that undergoes cycloaddition. nih.gov This strategy is effective for creating the fused bicyclic ring system with controlled stereochemistry. nih.gov
Palladium-Catalyzed Amination Reactions
Palladium-catalyzed reactions are instrumental in forming the N-aryl derivatives of bicyclic systems related to this compound. Specifically, the synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles, isomers of the target scaffold, can be achieved from a common precursor through palladium-catalyzed amination. nih.gov These transformations construct a C-C and a C-N bond in a single process, often with high diastereoselectivity. nih.gov
The reaction involves the coupling of a γ-(N-arylamino)alkene with an aryl bromide, catalyzed by a palladium complex. nih.gov A significant challenge and a key aspect of this methodology is controlling competing mechanistic pathways, such as reductive elimination versus alkene insertion. nih.gov The structure of the phosphine ligand coordinated to the palladium catalyst plays a crucial role in directing the reaction toward the desired product. nih.gov
Research has shown that the choice of phosphine ligand can selectively yield different products from the same starting materials. nih.gov For example, a palladium catalyst supported by bulky, electron-rich phosphine ligands can favor C-N bond-forming reductive elimination. nih.gov The reaction of a specific γ-(N-arylamino)alkene with 4-bromobiphenyl (B57062) can lead to a mixture of products, including the desired 6-aryl octahydrocyclopenta[b]pyrrole and its 5-aryl isomer, depending on the ligand used. nih.gov This highlights the ability to tune the catalyst to control the regioselectivity of the cyclization. nih.govcapes.gov.br
Table 2: Influence of Phosphine Ligand on Pd-Catalyzed Synthesis of Aryl Octahydrocyclopenta[b]pyrroles
| Phosphine Ligand | Product(s) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| P(o-tol)₃ | Mixture of 4 products | Not specified for individual products | nih.gov |
| Various bulky, electron-rich phosphines | Selective synthesis of 6-aryl, 5-aryl, or other amine products | ≥ 20:1 for specific products | nih.gov |
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for carbon-carbon double bond formation and has been effectively applied in the synthesis of precursors to bicyclic amines. nih.govrsc.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgthieme-connect.com In the context of bicyclic amine synthesis, the HWE reaction can be used to construct a chiral bicyclic imine, which is then reduced to the corresponding saturated amine. nih.govrsc.org
A typical protocol involves the reaction of a chiral phosphonate, such as one derived from hexahydroquinoxalin-2(1H)-one, with a range of aldehydes in the presence of a base like sodium hydride (NaH) in THF. nih.govthieme-connect.com This reaction often yields a tautomeric mixture of the imine and enamine, with the imine form frequently predominating. nih.govthieme-connect.com The resulting imine or imine/enamine mixture can then be reduced to furnish the final chiral bicyclic amine in good yields. nih.gov The HWE reaction's utility is enhanced by its broad substrate scope, accommodating various aliphatic and cyclic aldehydes, and its high selectivity. nih.govrsc.org
Table 3: Horner-Wadsworth-Emmons Reaction for Bicyclic Imine Synthesis
| Aldehyde Substrate | Base | Product Type | Yield | Reference |
|---|---|---|---|---|
| Various aliphatic aldehydes | NaH | Imine/Enamine Mixture | Good to Excellent | nih.gov |
| Various cyclic aldehydes | NaH | Imine/Enamine Mixture | Good to Excellent | nih.gov |
| Benzaldehyde | NaH | Mainly Enamine | 98% | nih.gov |
| Benzyl aldehyde | NaH | Mainly Imine | 77% | nih.gov |
This methodology has been specifically noted in synthetic routes toward 3-Aryl this compound analogues, underscoring its relevance in constructing this class of compounds. researchgate.net
Diels-Alder Reactions in Bicyclic System Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for constructing six-membered rings and, by extension, fused bicyclic systems. wikipedia.orgebsco.com This powerful reaction forms two new carbon-carbon bonds simultaneously and allows for significant control over stereochemistry. wikipedia.org Its application is crucial in the synthesis of the this compound core.
A synthetic route to 3-Aryl this compound analogues has been developed that employs a Diels-Alder reaction as a key step. researchgate.net Similarly, the synthesis of cis-7-Azabicyclo[3.3.0]octane, an alternative name for this compound, can be achieved from 1,4-butenediol through a sequence of reactions that includes a Diels-Alder cycloaddition.
In a typical application for this type of synthesis, a diene is reacted with a dienophile containing a nitrogen atom or a precursor to the pyrrolidine (B122466) ring. The cycloaddition reaction forms the initial cyclohexene-type ring, which is then further elaborated through subsequent chemical transformations to create the fused five-membered pyrrolidine ring, ultimately yielding the this compound scaffold. The hetero-Diels-Alder reaction, where the diene or dienophile contains a heteroatom like nitrogen, is a particularly direct variant for synthesizing nitrogen-containing heterocycles. wikipedia.org
Advanced Pharmacological and Biological Activity Research
Structure-Activity Relationship (SAR) Studies
The rigid bicyclic structure of octahydrocyclopenta[c]pyrrole serves as a valuable scaffold in medicinal chemistry. vulcanchem.com Its constrained conformation allows for the systematic exploration of how different chemical modifications influence biological activity, providing key insights into the interactions between a molecule and its biological target.
Research into this compound analogues has revealed distinct structure-activity relationships (SAR). Studies have expanded the chemical space known to produce potent inhibitors of monoamine transporters by creating novel fused this compound scaffolds. acs.org The goal of this research was to probe the SAR of these new chiral amines and develop architectures with varied levels of reuptake inhibition at the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). acs.org
In one area of research focusing on Retinol (B82714) Binding Protein 4 (RBP4) antagonists, the this compound core was a key structural element. nih.gov By linking different fragments, researchers found that an analogue featuring this bicyclic core exhibited significantly improved in vitro RBP4 potency and excellent microsomal stability. nih.gov Further analysis of this series demonstrated that the positioning and nature of substituents on attached aromatic rings were critical for activity. For instance, placing a methyl group ortho to a carboxylic acid on a pyridine (B92270) ring had a deleterious effect on binding and potency. nih.gov These findings underscore that the biological activity of this compound derivatives is highly dependent on the interplay between the core scaffold and its peripheral substituents. nih.gov
The stereochemistry of this compound analogues is a critical determinant of their biological activity and potency. The chiral nature of the scaffold means that different stereoisomers (enantiomers) of the same compound can exhibit markedly different interactions with their biological targets. acs.orgcymitquimica.com
In the development of triple reuptake inhibitors, racemic mixtures of this compound analogues were often synthesized and then separated into their constituent enantiomers for individual evaluation. acs.orgacs.org This process consistently revealed that one enantiomer was significantly more potent than the other. For example, in the this compound series with N-methyl substitution, separating the racemic compounds into their isomers resulted in four distinct enantiomers, all of which showed potent inhibition at the three monoamine transporters but with a notable variety of activity ratios among them. acs.org Specifically, the resolution of racemic 3,4-dichlorophenyl and 2-naphthyl substituted compounds led to the identification of individual isomers with excellent inhibitory profiles. acs.org This highlights the importance of stereochemical configuration for achieving desired pharmacological activity.
The following table details the inhibitory potencies of different stereoisomers for the monoamine transporters.
| Compound | Aromatic Group | Stereoisomer | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| 20a/22a | 3,4-Dichlorophenyl | Enantiomer 1 | 20 | 109 | 430 |
| 20a/22a | 3,4-Dichlorophenyl | Enantiomer 2 | 29 | 85 | 168 |
| 20b/22b | 2-Naphthyl | Enantiomer 1 | 23 | 24 | 110 |
| 20b/22b | 2-Naphthyl | Enantiomer 2 | 16 | 76 | 210 |
| Data sourced from Shao et al. (2011). acs.orgnih.gov |
The exploration of different substitution patterns on the this compound scaffold has been crucial for tuning the potency and selectivity of these compounds towards their biological targets. nih.govacs.org Research has systematically varied the aromatic groups and other substituents to map their effects on transporter inhibition. acs.orgacs.org
In the pursuit of triple reuptake inhibitors, a wide range of aromatic amines were attached to the this compound core. acs.org It was found that substitutions on the aryl ring significantly influenced the inhibitory profile. The 3,4-dichlorophenyl and 2-naphthyl substitutions were identified as particularly effective, yielding compounds with potent inhibition across all three monoamine transporters (SERT, NET, and DAT). acs.orgacs.org For instance, the N-methyl this compound with a 3,4-dichlorophenyl group (compound 26a) emerged as a potent triple reuptake inhibitor. nih.govresearchgate.net Similarly, the 2-naphthyl substituted enantiomer (compound 24b) also showed potent reuptake inhibition at all three transporters. acs.org
The following table summarizes the effects of different aromatic substitutions on the inhibitory activity of N-methyl this compound analogues.
| Compound | Aromatic Substitution | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| 13a | 3,4-Dichlorophenyl | 29 | 85 | 168 |
| 13f | 2-Naphthyl | 16 | 76 | 210 |
| 26a | 3,4-Dichlorophenyl | 53 | 150 | 140 |
| Data sourced from Shao et al. (2011). acs.orgnih.govresearchgate.net |
Target Interaction and Mechanism of Action
The therapeutic potential of many centrally acting agents stems from their ability to modulate neurotransmission. researchgate.net Monoamine transporters are key proteins that regulate the levels of neurotransmitters in the synaptic cleft and are primary targets for a variety of pharmacological compounds. wikipedia.orgfrontiersin.org
This compound analogues have been specifically designed to interact with the plasma-membrane monoamine transporters (MATs): the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). researchgate.netresearchgate.net These transporters are responsible for the reuptake of their respective neurotransmitters from the synapse back into the presynaptic neuron, a crucial process for terminating the signal and maintaining neurotransmitter homeostasis. wikipedia.org By binding to one or more of these transporters, inhibitor compounds block this reuptake process, leading to an elevation of neurotransmitter concentrations in the synaptic cleft. researchgate.net
Research has successfully identified novel this compound scaffolds that potently inhibit SERT, NET, and DAT. acs.orgnih.gov The mechanism involves the compound binding to the transporter proteins, thereby preventing them from carrying serotonin, norepinephrine, or dopamine out of the synapse. wikipedia.org The specific affinity and potency of this interaction are dictated by the compound's structure, including its stereochemistry and substitution patterns, as detailed in the SAR studies. acs.orgacs.org
A significant focus of research on this compound analogues has been their potential as triple reuptake inhibitors (TRIs). acs.orgresearchgate.net A TRI is a single compound that simultaneously blocks the reuptake of serotonin, norepinephrine, and dopamine by inhibiting SERT, NET, and DAT, respectively. acs.org This mechanism is of considerable interest for the development of new therapeutics. acs.orgresearchgate.net
Studies have successfully developed this compound-based compounds that exhibit potent triple reuptake inhibition. nih.govresearchgate.net Optimized compounds from this chemical series have demonstrated strong inhibitory activity (measured as IC₅₀ values) against all three transporters. For example, compound 23a showed IC₅₀ values of 29 nM for SERT, 85 nM for NET, and 168 nM for DAT. nih.gov Another standout, compound 26a , had IC₅₀ values of 53 nM, 150 nM, and 140 nM for SERT, NET, and DAT, respectively. nih.gov The discovery of these novel bicyclic scaffolds represents an expansion of the chemical space known to offer potent triple reuptake inhibition. acs.orgresearchgate.net
Interaction with Ribosomal RNA in Antibacterial Activity
The this compound scaffold has been integrated into novel antibacterial agents, particularly within the oxazolidinone class. jst.go.jpresearchgate.net The mechanism of action for oxazolidinone antibacterials is well-defined; they selectively inhibit bacterial protein synthesis. jst.go.jp This inhibition is achieved by binding to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, which prevents the formation of a functional 70S initiation complex essential for the translation process. jst.go.jpnih.gov The ribosome is a primary target for many clinically relevant antibiotics, and understanding these interactions at a molecular level is crucial for developing new drugs to combat resistant pathogenic bacteria. nih.gov
Researchers have synthesized novel oxazolidinones incorporating 5-substituted this compound moieties. researchgate.net These compounds have been evaluated for their in vitro antimicrobial activity against various clinically important bacteria, including Mycobacterium tuberculosis and resistant Gram-positive strains. researchgate.netresearchgate.net Docking studies of these analogues suggest that the hydroxyl group on the azabicyclic C-ring, the this compound component, interacts with the same hydrophobic pocket as the established drug linezolid (B1675486). researchgate.netresearchgate.net Notably, specific endo- and exo-alcohol derivatives of these this compound-oxazolidinones demonstrated potent inhibitory activity against M. tuberculosis H37Rv, superior to that of linezolid. researchgate.net This line of research highlights the potential of the this compound core in designing new antibacterial agents that target the bacterial ribosome. researchgate.netnih.gov
Retinol Binding Protein 4 (RBP4) Antagonism
A significant area of research for this compound derivatives has been the development of antagonists for Retinol Binding Protein 4 (RBP4). nih.gov RBP4 is the primary transport protein for all-trans-retinol in the blood, and its antagonism is a therapeutic strategy for certain ocular diseases. nih.govnih.gov Antagonists of RBP4 impede the uptake of serum all-trans-retinol into the eye, which has been shown to reduce the formation of cytotoxic bisretinoids in the retinal pigment epithelium (RPE). nih.gov The accumulation of these bisretinoids is linked to the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease. nih.govnih.gov
A series of nonretinoid RBP4 antagonists based on a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold has been developed. nih.gov These compounds function by disrupting the interaction between RBP4 and transthyretin. acs.org Docking analyses show that the bicyclic core extends through the β-barrel of the RBP4 binding cavity, with appendages making key hydrogen bond interactions. acs.org One standout analogue, which utilized a pyrimidine-4-carboxylic acid fragment, demonstrated high in vitro RBP4 binding affinity and robustly reduced circulating plasma RBP4 levels in vivo by over 90%. nih.govnih.gov This research presents a promising pathway for developing treatments for debilitating ocular disorders. nih.gov
Neuroprotective Mechanisms
The this compound scaffold is a core component of molecules being investigated for neuroprotective effects through various mechanisms. medchemexpress.commedchemexpress.com One primary mechanism is linked to the RBP4 antagonism described previously. By reducing the accumulation of cytotoxic bisretinoids in the retina, these antagonists show promise as a pharmacotherapy to prevent further neurodegeneration and vision loss associated with geographic atrophy of the macula. nih.govnih.gov
Beyond ocular health, derivatives of this compound have been explored as inhibitors of the type 1 glycine (B1666218) transporter (GlyT1). nih.gov This inhibition is pursued as a strategy to address the glutamatergic deficit believed to be a factor in schizophrenia. nih.gov Furthermore, other analogues have been designed as N-type calcium channel blockers. google.com Dysfunction in calcium influx has been implicated in the cellular degeneration seen in conditions like Alzheimer's disease, suggesting another potential neuroprotective application for compounds containing this scaffold. google.com
Anti-inflammatory Pathways
Pyrrole (B145914) derivatives are a well-established class of heterocyclic compounds known to possess a wide range of pharmacological activities, including anti-inflammatory properties. nih.govsmolecule.comnih.gov The this compound structure is being explored within this context for the development of new anti-inflammatory agents. medchemexpress.commedchemexpress.com The unique structural and chemical features of the fused ring system are believed to contribute to its biological properties. smolecule.com Research into pyrrole derivatives has led to the synthesis and evaluation of compounds with significant in vivo anti-inflammatory and analgesic effects, stimulating further development of this class of molecules. nih.gov While specific pathway details for this compound itself are under investigation, its inclusion in molecules designed as anti-inflammatory drugs underscores its potential in this therapeutic area. smolecule.com
Anti-tumor Mechanisms
The this compound nucleus is featured in compounds designed to exhibit anti-tumor activity. medchemexpress.commedchemexpress.com A significant development in this area is the creation of this compound derivatives as allosteric inhibitors of SHP2. google.com SHP2 is a phosphatase encoded by the PTPN11 gene that is involved in multiple cellular functions, including proliferation and differentiation. google.com As aberrant SHP2 activity is linked to various cancers, its inhibition represents a key therapeutic strategy. google.com
Additionally, the this compound scaffold has been incorporated into more complex heterocyclic structures, such as those combining azetidine (B1206935) and pyrido[2,3-d]pyrimidine (B1209978) moieties, which have been investigated for their potential as antitumor agents that inhibit cancer cell proliferation. smolecule.com The unique structure-activity relationship of this compound provides a foundation for the design of new drugs targeting cancer pathways. medchemexpress.commedchemexpress.com
Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Derivatives of this compound have been synthesized to specifically target neuronal nicotinic acetylcholine receptors (nAChRs). drugbank.comdrugbank.com These receptors are ligand-gated ion channels in the central nervous system that are implicated in cognitive processes like learning and memory, and their dysfunction is associated with several human diseases, including Alzheimer's, Parkinson's, and schizophrenia. nih.gov
One notable compound, A-582941, which has an octahydro-pyrrolo[3,4-c]pyrrole core, acts as a potent and selective partial agonist for the α7 subtype of nAChRs. nih.gov Stimulation of α7 nAChRs has been shown to produce prolonged cholinergic transients in the prefrontal cortex, highlighting a role in controlling the duration of neurotransmitter release events. nih.gov Another series of compounds containing the this compound structure has been found to bind primarily to the α4β2 subtype of nAChRs. drugbank.comdrugbank.com This research demonstrates the utility of the this compound scaffold in creating specific modulators of nAChR activity for investigating and potentially treating neuropsychiatric disorders. nih.govnih.gov
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological properties of various this compound derivatives have been extensively evaluated through both in vitro and in vivo studies.
RBP4 Antagonists: In vitro evaluation of bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogues involved assays to measure their binding affinity to RBP4 and their functional ability to antagonize the RBP4-transthyretin (TTR) interaction. nih.govacs.org The Scintillation Proximity Assay (SPA) measures direct binding, while the Homogeneous Time Resolved Fluorescence (HTRF) assay assesses the disruption of the protein-protein interaction. acs.org As shown in the table below, several analogues emerged as potent RBP4 antagonists. acs.org In vivo studies in rodents confirmed that oral administration of lead compounds led to a significant and sustained reduction of serum RBP4 levels, with some analogues achieving over 85% reduction. nih.gov
Table 1: In Vitro RBP4 Antagonist Activity
| Compound | SPA IC₅₀ (nM) | HTRF IC₅₀ (µM) |
|---|---|---|
| Analogue 43 | 72.7 | 0.294 |
| Analogue (±)-45 | 148.5 | 0.481 |
| Analogue 4 | Data not available | Data not available |
| Analogue 33 | Data not available | Data not available |
Data sourced from ACS Publications. acs.org
Antibacterial Agents: Novel oxazolidinones bearing an octahydrocyclopenta[c]pyrrol-2-yl moiety were tested for their in vitro antibacterial activity against a panel of bacteria. The Minimum Inhibitory Concentration (MIC) was determined to assess their potency. Several compounds in this series showed potent activity against clinically important vancomycin-resistant bacteria and were as effective or more effective than linezolid against linezolid-resistant Staphylococcus aureus (MRSA) strains. researchgate.net
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL)
| Compound | M. tuberculosis H37Rv |
|---|---|
| endo-alcohol 2a | Potent inhibitory activity |
| exo-alcohol 2b | Potent inhibitory activity |
Data sourced from ResearchGate. researchgate.net
Triple Reuptake Inhibitors (TRIs): Bicyclic this compound analogues were developed as TRIs, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters for potential application in treating depression. researchgate.net In vitro assays determined the IC₅₀ values for inhibition of each transporter. In vivo efficacy was evaluated using the mouse tail suspension test (TST), a common behavioral screen for antidepressants. researchgate.net Optimized compounds were active in the TST following oral administration. researchgate.net
Table 3: In Vitro and In Vivo Activity of TRI Analogues
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | In Vivo Activity (Mouse TST) |
|---|---|---|---|---|
| 22a | 20 | 109 | 430 | Active at 10 and 30 mpk PO |
| 23a | 29 | 85 | 168 | Active at 10 and 30 mpk PO |
| 26a | 53 | 150 | 140 | Active at 10 and 30 mpk PO |
Data sourced from ResearchGate. researchgate.net
Antimicrobial Activity (e.g., Mycobacterium tuberculosis, Gram-positive and -negative bacteria)
The this compound scaffold has been incorporated into novel oxazolidinone-class antimicrobial agents to enhance their potency and spectrum of activity. jst.go.jpresearchgate.net Research has focused on modifying the C-ring of linezolid with a 5-substituted octahydrocyclopenta[c]pyrrol-2-yl moiety. These new derivatives have been evaluated for their in vitro antimicrobial activity against Mycobacterium tuberculosis and a range of clinically significant Gram-positive and Gram-negative bacteria. jst.go.jpresearchgate.net
A series of these compounds, featuring either an acetamide (B32628) or a 1,2,3-triazole ring on the oxazolidinone core, demonstrated significant antitubercular activity. jst.go.jp Notably, specific stereoisomers, such as the endo-alcohol 2a and exo-alcohol 2b, exhibited inhibitory activity against M. tuberculosis H37Rv that was four times greater than that of linezolid. jst.go.jpresearchgate.net Several other analogues also showed twofold higher activity compared to linezolid. jst.go.jp
Beyond tuberculosis, these derivatives displayed potent in vitro activity against important Gram-positive pathogens, including vancomycin-resistant bacteria and linezolid-resistant methicillin-resistant Staphylococcus aureus (MRSA) strains. jst.go.jpresearchgate.net The antibacterial activity of these oxazolidinone derivatives is attributed to their ability to bind to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis. jst.go.jp Docking studies suggest that the hydroxyl group on the azabicyclic ring of the more active compounds interacts favorably with the ribosomal binding site. jst.go.jp
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for selected this compound-containing oxazolidinone analogues against various bacterial strains.
Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected this compound Analogues
| Compound | M. tuberculosis H37Rv | S. aureus ATCC65389 | S. aureus ATCC 25923 | E. faecalis ATCC29212 | B. cereus ATCC27348 |
|---|---|---|---|---|---|
| endo-Alcohol 2a | 0.25 | 1 | 1 | 1 | 0.5 |
| exo-Alcohol 2b | 0.25 | 1 | 1 | 1 | 0.5 |
| exo-Alcohol 2a | 0.5 | 1 | 1 | 1 | 0.5 |
| endo-Alcohol 2b | 0.5 | 1 | 1 | 1 | 0.5 |
| Linezolid (Control) | 1 | 2 | 2 | 2 | 1 |
Data sourced from J-Stage. jst.go.jp
Neurodegenerative Disease Models (e.g., Parkinson's Disease)
While direct studies of this compound in specific Parkinson's Disease (PD) models are not extensively detailed in the reviewed literature, its derivatives have been investigated as inhibitors of the dopamine transporter (DAT). researchgate.netresearchgate.net The dopaminergic system and DAT are critical in the pathophysiology of PD. researchgate.net Parkinson's is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to dopamine depletion in the striatum. nih.gov Therefore, compounds that modulate the dopaminergic system are of significant research interest.
Animal models of PD often use neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce rapid dopaminergic cell death and motor deficits, mimicking aspects of the disease. nih.gov The active metabolite of MPTP, MPP+, inhibits mitochondrial complex I, leading to reduced ATP production and increased oxidative stress, which are mechanisms implicated in dopaminergic neurodegeneration. nih.gov
The development of this compound analogues as potent DAT inhibitors suggests a potential application in probing the neurobiology of disorders involving dopaminergic dysfunction. researchgate.netresearchgate.netnih.gov The ability of these compounds to interact with a key protein in the dopaminergic system makes them relevant tools for research into neurodegenerative conditions like Parkinson's disease. researchgate.netmdpi.com
Efficacy in Depression Models
The this compound scaffold has been instrumental in the development of novel triple reuptake inhibitors (TRIs) for the potential treatment of major depressive disorder (MDD). researchgate.netnih.govebi.ac.uk These compounds are designed to potently inhibit the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.gov
Several optimized 3-aryl this compound analogues have demonstrated efficacy in preclinical models of depression. nih.gov Specifically, compounds 22a , 23a , and 26a were shown to be active in the mouse tail suspension test (TST) at doses of 10 and 30 mg/kg administered orally. researchgate.netnih.gov The TST is a widely used behavioral assay to screen for potential antidepressant effects. researchgate.net Importantly, these compounds were generally not found to be motor stimulants at the tested doses, a desirable characteristic for potential antidepressant candidates. nih.gov
The development of these TRIs expands the chemical space for molecules that can modulate these three key neurotransmitter systems, which are heavily implicated in the neurobiology of depression. researchgate.netebi.ac.uk
Table 2: Transporter Inhibition Profile of this compound Analogues
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
|---|---|---|---|
| 22a | 20 | 109 | 430 |
| 23a | 29 | 85 | 168 |
| 26a | 53 | 150 | 140 |
Pharmacokinetic and Pharmacodynamic Profiling
The metabolic stability of this compound derivatives has been a key focus in their development. Several studies have assessed their stability in human liver microsomes (HLM) to predict their metabolic fate in vivo.
In the development of RBP4 antagonists, the incorporation of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core into analogue 33 resulted in excellent microsomal stability. nih.govresearchgate.net Similarly, certain oxazolidinone derivatives containing the scaffold also showed good human microsomal stability. jst.go.jpresearchgate.net In the series of triple reuptake inhibitors, dichlorophenyl secondary amine 26a and the dichlorobenzyl compound 32 demonstrated excellent stability in both human and mouse liver microsomes. researchgate.net However, other analogues, such as the 2-naphthyl substituted compounds, showed significantly decreased microsomal stability. researchgate.net
Table 3: Microsomal Stability of Selected this compound Analogues
| Compound Series | Analogue | Stability Profile | Source |
|---|---|---|---|
| RBP4 Antagonists | 33 | Excellent HLM stability | nih.govresearchgate.net |
| RBP4 Antagonists | 28 | Extensive degradation in HLM and RLM | researchgate.net |
| Triple Reuptake Inhibitors | 26a | Excellent stability in human and mouse liver microsomes | researchgate.net |
| Triple Reuptake Inhibitors | 32 | Excellent stability in human and mouse liver microsomes | researchgate.net |
| Triple Reuptake Inhibitors | 21d, 23d | Significantly decreased microsomal stability | researchgate.net |
For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is crucial. In the development of this compound-based triple reuptake inhibitors for depression, brain penetration was a key parameter evaluated. The optimized compounds 22a , 23a , and 26a were found to be highly brain penetrant, which is consistent with their observed in vivo activity in the mouse tail suspension test. researchgate.netnih.gov
Assessment of off-target activity, particularly inhibition of cytochrome P450 (CYP) enzymes and the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a critical step in drug discovery to avoid potential drug-drug interactions and cardiotoxicity. researchgate.netnih.govnumberanalytics.com
For some series of this compound-based triple reuptake inhibitors, moderate in vitro CYP and hERG inhibition were identified as potential liabilities. researchgate.netnih.gov However, optimization efforts yielded compounds with improved profiles. For instance, the RBP4 antagonist analogue 33 was found to be clean in a standard CYP panel, with all IC50 values greater than 34 µM, and showed no significant off-target activity at the hERG channel. nih.gov In contrast, the dichlorobenzyl TRI compound 32 , while showing excellent microsomal stability, also exhibited significant inhibition of CYP2D6 (IC50 < 50 nM). researchgate.net Similarly, selected antimicrobial oxazolidinone derivatives with high activity were noted to have low CYP isozyme inhibition. jst.go.jpresearchgate.net
In Vivo Efficacy in Rodent Models (e.g., Mouse Tail Suspension Test)
The antidepressant potential of novel this compound analogues has been evaluated in vivo using established rodent models of depression, such as the mouse tail suspension test (TST). researchgate.net The TST is a widely used behavioral assay to screen for potential antidepressant activity. A reduction in the duration of immobility in this test is indicative of an antidepressant-like effect. nih.gov
Research into a series of 3-aryl this compound analogues, designed as triple reuptake inhibitors (TRIs), has demonstrated their efficacy in this model. researchgate.netnih.gov Specifically, several optimized compounds from this series were shown to be active in the mouse TST following oral administration. researchgate.net
For instance, compound 23a produced a statistically significant reduction in immobility time at doses of 10 and 30 mg/kg. researchgate.net Similarly, compound 26a also demonstrated a significant antidepressant-like effect in the TST at the same dose levels (10 and 30 mg/kg). researchgate.netresearchgate.net These in vivo results were achieved without inducing general motor stimulation at the tested doses, an important consideration for potential therapeutic agents. researchgate.netnih.gov
The in vivo activity of these compounds in the TST provides crucial evidence for their potential as centrally acting agents with antidepressant properties, validating the in vitro findings of potent monoamine transporter inhibition. researchgate.net
Interactive Table: Efficacy of this compound Analogues in the Mouse Tail Suspension Test (TST)
| Compound | Doses Tested (mg/kg, PO) | Significant Activity Observed | Key Findings |
| 23a | 3, 10, 30 | Yes | Showed a significant reduction in immobility at 10 and 30 mg/kg. researchgate.net |
| 26a | 3, 10, 30 | Yes | Demonstrated a significant, dose-dependent decrease in immobility at 10 and 30 mg/kg. researchgate.netresearchgate.net |
Potential as Lead Compounds for Drug Development
The this compound scaffold is considered a promising framework for the development of new therapeutic agents, particularly in the field of neuroscience. nih.govmedchemexpress.com Its unique, rigid bicyclic structure provides a valuable starting point for designing molecules with high target specificity. acs.orgvulcanchem.com Research has focused on developing these compounds as triple reuptake inhibitors (TRIs) for the potential treatment of major depressive disorder (MDD). researchgate.netnih.gov
The potential of this chemical series as a source of lead compounds is supported by several key findings:
Potent In Vitro Activity : Analogues have demonstrated potent inhibitory activity against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). researchgate.netnih.gov For example, compounds 22a , 23a , and 26a all display IC₅₀ values in the nanomolar range for these three key monoamine transporters. researchgate.net
Structure-Activity Relationship (SAR) : Systematic exploration of the SAR has been conducted, providing a rational basis for further optimization. acs.orgacs.org Studies have shown how different aromatic substitutions on the bicyclic core influence potency and selectivity for the monoamine transporters. acs.orgacs.org
Favorable Drug-Like Properties : Optimized compounds from the series are reported to be highly brain penetrant, a critical feature for drugs targeting the central nervous system. researchgate.net Furthermore, initial ADMET (absorption, distribution, metabolism, excretion, and toxicity) characterization has identified compounds with good metabolic stability, although some potential liabilities, such as moderate inhibition of cytochrome P450 enzymes and the hERG potassium channel, have also been noted for the chemical series. researchgate.netacs.org
In Vivo Proof of Concept : The demonstrated efficacy in animal models like the mouse tail suspension test confirms that the in vitro activity translates to a desired pharmacological effect in a living system. researchgate.netnih.gov
Certain analogues, such as 26a , have been highlighted as standout candidates for further preclinical development due to their potent triple reuptake inhibition and favorable ADME profiles. acs.orgacs.org The successful expansion of the chemical space around the this compound core has established it as a viable lead scaffold for the discovery of novel antidepressant drugs. researchgate.netacs.org
Computational Chemistry and Modeling
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as an octahydrocyclopenta[c]pyrrole derivative, to the active site of a target protein. openmedicinalchemistryjournal.comnih.gov Docking studies for derivatives of this scaffold have been instrumental in understanding the structural basis of their activity. For instance, studies on related pyrrole (B145914) compounds have used docking to reveal that specific linkages and substitutions are crucial for binding to receptors. This approach allows researchers to visualize and analyze the interactions at a molecular level, providing a rationale for observed biological activities and guiding further structural modifications. nih.gov
A primary goal of molecular docking is to predict the binding affinity, or the strength of the interaction, between a ligand and its target protein. nih.gov This prediction is often expressed as a scoring function, with lower binding energy values indicating a stronger, more favorable interaction. openmedicinalchemistryjournal.com For derivatives of this compound, these predictions are critical for identifying promising candidates.
Research into bicyclic this compound analogues has identified potent triple reuptake inhibitors (TRIs) targeting the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov The binding affinity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate greater binding potency. These experimental values are often correlated with computational predictions to validate and refine docking models. rsc.org
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
|---|---|---|---|
| 22a | 20 | 109 | 430 |
| 23a | 29 | 85 | 168 |
| 26a | 53 | 150 | 140 |
Beyond predicting affinity, molecular docking provides detailed insights into the specific interactions within the binding pocket of a target protein. mdpi.com The binding pocket is the region of the receptor where the ligand binds; its shape, size, and chemical environment determine ligand specificity. mdpi.com
For this compound derivatives targeting monoamine transporters, docking studies elucidate how the molecule's three-dimensional conformation fits within the transporter's binding site. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues in the pocket. Analysis of these interactions helps explain the structure-activity relationship (SAR), revealing why certain chemical modifications enhance or diminish the compound's activity. nih.gov Understanding how a ligand induces or adapts to the conformational state of a binding pocket is a recognized challenge in structure-based drug discovery, and computational analysis is key to exploring these dynamic interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. slideshare.net QSAR models correlate variations in the biological activity of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. ijnrd.orgjocpr.com
The fundamental principle of QSAR is that the structure of a molecule dictates its activity. slideshare.net For a series of this compound analogues, a QSAR model could take the form of an equation that relates biological activity (like the IC₅₀ values for transporter inhibition) to descriptors such as lipophilicity, electronic properties, and steric parameters. ijnrd.orgsrmist.edu.in These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the identification of promising drug candidates. jocpr.com
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.orglibretexts.org Because the conformation of a ligand is critical for its ability to bind to a receptor, understanding the energetically favorable conformations of this compound is essential.
Computational methods are used to explore the potential energy surface of a molecule to find its stable conformers. libretexts.org Energy minimization algorithms, such as conjugate gradient methods, are employed to calculate the geometry of the lowest energy, and therefore most stable, molecular conformation. cwu.edu This process involves adjusting bond lengths and angles to find a local or global energy minimum. cwu.edunih.gov The resulting low-energy conformations are then used in molecular docking studies, as it is often the most stable conformer that binds to the biological target. cwu.edu
Prediction of Pharmacological Properties
In modern drug discovery, computational models are used to predict the "drug-likeness" of a compound before it is synthesized. rsc.org These predictions assess a molecule's potential to be an effective drug by evaluating key pharmacological properties. QSAR models play a significant role in predicting pharmacokinetic properties like Absorption, Distribution, Metabolism, and Excretion (ADME), as well as potential toxicity. jocpr.com
One of the most well-known guidelines is Lipinski's Rule of Five, which suggests that orally active drugs generally possess certain physicochemical properties, including:
Not more than 5 hydrogen bond donors. rsc.org
Not more than 10 hydrogen bond acceptors. rsc.org
A molecular weight of less than 500 daltons.
An octanol-water partition coefficient (log P) not greater than 5. rsc.org
Applications in Medicinal Chemistry and Drug Discovery
Intermediate in Pharmaceutical Synthesis
The rigid bicyclic structure of octahydrocyclopenta[c]pyrrole makes it an important starting material or intermediate in the synthesis of complex pharmaceutical compounds. Its stereochemical properties can be precisely controlled, allowing for the creation of enantiomerically pure drugs with specific biological activities.
This compound is a crucial intermediate in the synthesis of Telaprevir (formerly known as VX-950), a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. google.comnih.gov Telaprevir is an oligopeptide that incorporates the this compound-1-carboxy moiety in its structure. nih.gov The synthesis of Telaprevir involves a multi-step process where the this compound core provides the necessary conformational rigidity to the final molecule, enabling it to bind effectively to the active site of the viral protease. nih.govrsc.orgvu.nl The unique structure of this intermediate is critical for the antiviral activity of Telaprevir. nih.gov
This compound also serves as a key synthetic intermediate for the antidiabetic drug Gliclazide. google.com Gliclazide is a second-generation sulfonylurea that stimulates insulin (B600854) secretion from pancreatic β-cells. The synthesis of a key intermediate for Gliclazide, 2-amino-octahydrocyclopenta[c]pyrrole, can be achieved from this compound through a process of nitrosation followed by a reduction reaction. google.com A nitrosamine (B1359907) impurity, 2-nitroso-octahydrocyclopenta[c]pyrrole, can be formed during the synthesis of Gliclazide. usp.orgchemicalbook.compharmaffiliates.com
The pyrrole (B145914) scaffold, a core component of this compound, is recognized as a "privileged structure" in the design of protein kinase inhibitors. nih.gov While specific examples of this compound as a scaffold for multi-target tyrosine kinase inhibitors are still emerging in publicly available research, the broader class of pyrrole-containing compounds has been extensively utilized. For instance, Sunitinib, a multi-targeted tyrosine kinase inhibitor, is based on a pyrrole scaffold and is used in the treatment of various cancers. nih.govmdpi.com The development of novel heterocyclic scaffolds, including pyrrolopyrimidines, is an active area of research for designing selective inhibitors of specific tyrosine kinases. nih.gov The structural rigidity and synthetic tractability of the this compound framework make it a promising candidate for the future development of novel and potent multi-target tyrosine kinase inhibitors. researchgate.netmdpi.com
Development of Therapeutics for Neurological Disorders
Derivatives of this compound have shown promise in the development of treatments for neurological disorders. nih.govmdpi.comfrontiersin.org A study focused on 3-aryl this compound analogues identified them as potent triple reuptake inhibitors (TRIs). nih.gov These compounds effectively inhibit the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), which are key targets in the treatment of depression. nih.gov Optimized compounds from this series demonstrated high brain penetrance and in vivo activity in animal models of depression. nih.gov Furthermore, research into pyrrole-based compounds is ongoing for other neurological conditions, such as Alzheimer's disease, with a focus on developing multi-target agents. mdpi.com
Advancements in Cancer Treatment
The pyrrole nucleus is a fundamental structural motif in a variety of anticancer agents. nvsu.ruresearchgate.netnih.gov While direct applications of the parent this compound in cancer therapy are not extensively documented, its derivatives and related pyrrole compounds are at the forefront of oncology research. nih.govorientjchem.org Pyrrole-based compounds have been developed as inhibitors of key cancer-related targets such as protein kinases and tubulin. mdpi.com For example, Sunitinib and Ulixertinib are pyrrole-containing drugs approved for cancer treatment that function as protein kinase inhibitors. nih.govmdpi.com The exploration of the this compound scaffold could lead to the discovery of novel anticancer agents with improved efficacy and selectivity. researchgate.net
Novel Antimicrobial Agent Development
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The this compound scaffold has been incorporated into novel compounds with significant antibacterial activity. nih.govnih.gov A series of oxazolidinone-class antimicrobial agents featuring 5-substituted this compound moieties have been synthesized. researchgate.net Certain compounds in this series exhibited potent inhibitory activity against Mycobacterium tuberculosis, in some cases superior to the existing drug linezolid (B1675486). researchgate.net Additionally, several of these analogues demonstrated strong in vitro activity against clinically important vancomycin-resistant bacteria and linezolid-resistant MRSA strains. researchgate.net
Therapeutic Potential for Atrophic Age-Related Macular Degeneration (AMD) and Stargardt Disease
The this compound scaffold is a key structural component in the development of novel treatments for atrophic age-related macular degeneration (AMD) and Stargardt disease. acs.org Both are debilitating retinal diseases characterized by the degeneration of the retinal pigment epithelium (RPE), leading to progressive vision loss. acs.orgnih.gov Stargardt disease is the most common form of inherited juvenile macular degeneration, typically caused by mutations in the ABCA4 gene. patsnap.comnih.gov These mutations disrupt the normal visual cycle, leading to the accumulation of toxic bisretinoid compounds, such as A2E, within the RPE, causing cell death and photoreceptor degeneration. acs.orgpatsnap.comnih.gov Similarly, the buildup of cytotoxic bisretinoids is associated with the pathogenesis of dry AMD. acs.org
Researchers have identified antagonists of retinol-binding protein 4 (RBP4) as a promising therapeutic strategy. acs.org RBP4 is responsible for transporting all-trans retinol (B82714) (vitamin A) in the bloodstream. By blocking RBP4, these antagonists impede the uptake of serum retinol by the eyes. This, in turn, reduces the formation of the cytotoxic bisretinoids that contribute to RPE degeneration in AMD and Stargardt disease. acs.org
A novel series of nonretinoid RBP4 antagonists has been developed based on a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole framework. acs.org Through strategic chemical modifications, a standout antagonist, referred to as analogue 33 , was discovered. This compound emerged from the substitution of an anthranilic acid part of an earlier analogue with a pyrimidine-4-carboxylic acid fragment. Analogue 33 demonstrates exceptional in vitro binding affinity for RBP4 and possesses favorable drug-like properties. Furthermore, it has shown robust in vivo efficacy, reducing circulating plasma RBP4 levels by over 90%. acs.org
These findings highlight the potential of this compound-based compounds as a pharmacotherapy to slow the neurodegeneration and subsequent vision loss associated with geographic atrophy in atrophic AMD and Stargardt disease. acs.org
Table 1: Research Findings on a Lead this compound Analogue
| Feature | Description | Source |
| Compound | Analogue 33 | acs.org |
| Core Structure | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole | acs.org |
| Mechanism of Action | Antagonist of retinol-binding protein 4 (RBP4) | acs.org |
| Binding Affinity | Exhibits exquisite in vitro RBP4 binding affinity | acs.org |
| In Vivo Efficacy | Reduces circulating plasma RBP4 levels by >90% | acs.org |
| Therapeutic Goal | Reduce cytotoxic bisretinoid formation in the retinal pigment epithelium (RPE) | acs.org |
| Potential Indications | Atrophic Age-Related Macular Degeneration (AMD), Stargardt Disease | acs.org |
Drug Synergistic Structural Fragments
The pyrrole ring, a core component of the this compound structure, is considered a "privileged" scaffold in medicinal chemistry. researchgate.netresearchgate.net This means it is a versatile molecular framework that can be used to build a wide variety of biologically active compounds. researchgate.net In drug design, a strategy known as molecular hybridization involves combining different pharmacophore moieties—the parts of a molecule responsible for its biological activity—to create a new compound with enhanced properties, such as higher potency or better selectivity. researchgate.net
The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole structure serves as a foundational or core fragment in this context. Its rigid, three-dimensional shape provides a stable anchor for the strategic placement of other chemical groups. This core structure by itself may have limited activity, but when combined with other specific fragments, it produces a synergistic effect, leading to a highly potent and targeted drug candidate.
A clear example is the development of the RBP4 antagonist, analogue 33 . acs.org Here, the this compound core was combined with a pyrimidine-4-carboxylic acid fragment. This specific combination resulted in a molecule with "exquisite" binding affinity for the RBP4 target protein—a significant improvement over earlier compounds in the series. acs.org The this compound scaffold, therefore, acts as a synergistic structural fragment, providing the necessary conformation and orientation for the other molecular components to interact effectively with the biological target, thereby creating a highly effective therapeutic agent. acs.org
Analytical Methodologies for Octahydrocyclopenta C Pyrrole and Its Derivatives
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is an indispensable tool for separating components of a mixture, making it ideal for determining the purity and, when applicable, the enantiomeric excess of chiral compounds like Octahydrocyclopenta[c]pyrrole.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of synthesized chemical compounds. For derivatives of this compound, reverse-phase HPLC is a common approach. This method allows for the separation of the main compound from impurities generated during synthesis or degradation. A patent for the preparation of this compound confirms the use of HPLC to establish the purity of the final product, reporting a purity of 97%. google.com The choice of a suitable stationary phase (like a C18 column) and a mobile phase (often a mixture of acetonitrile (B52724) and water with additives like formic acid) is crucial for achieving optimal separation. sielc.com
Table 1: Typical HPLC Parameters for Purity Analysis of Heterocyclic Compounds
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water gradient | Elutes compounds from the column. |
| Detector | UV-Vis or Diode Array Detector (DAD) | Detects chromophoric compounds. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Injection Volume | 10-20 µL | Amount of sample introduced for analysis. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for both qualitative and quantitative analysis. It can confirm the identity of the target compound by its mass-to-charge ratio (m/z) and provide purity information even for compounds that lack a UV chromophore. LC-MS/MS, a more advanced version, is particularly powerful for structural elucidation and for quantifying trace-level impurities. nih.govmdpi.com For this compound derivatives, LC-MS can be used to detect and identify reaction byproducts and intermediates, offering a more comprehensive purity profile than HPLC with UV detection alone. nih.gov
Table 2: Common LC-MS System Parameters
| Component | Parameter | Typical Setting |
|---|---|---|
| Liquid Chromatography | Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium Formate | |
| Mass Spectrometry | Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). mdpi.com This results in substantially higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. nih.govnih.gov These advantages make UPLC an ideal technique for high-throughput screening and for the detailed analysis of complex mixtures containing this compound derivatives. The increased efficiency allows for better separation of closely related impurities, providing a more accurate assessment of purity. mdpi.com The reduced solvent consumption also makes UPLC a more environmentally friendly and cost-effective method. nih.govnih.gov
Table 3: UPLC vs. HPLC Comparison
| Feature | UPLC | HPLC |
|---|---|---|
| Particle Size | < 2 µm | 3-5 µm |
| Pressure | High (up to 15,000 psi) | Moderate (up to 6,000 psi) |
| Analysis Time | Significantly shorter | Longer |
| Resolution | Higher | Standard |
| Solvent Consumption | Lower | Higher |
Chiral Chromatography for Isomer Separation
Since this compound possesses chiral centers, its synthesis can result in a mixture of enantiomers. Chiral chromatography is the definitive method for separating these stereoisomers and determining the enantiomeric excess (e.e.) of a specific synthesis. This is most commonly achieved using a chiral stationary phase (CSP) in an HPLC system. sigmaaldrich.comwvu.edu CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. wvu.edu The "three-point-interaction rule" is a model used to explain how a CSP discriminates between enantiomers. wvu.edu Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. sigmaaldrich.comnih.gov
Table 4: Examples of Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector | Common Applications |
|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives | Broad range of chiral compounds |
| Cyclodextrin-based | Derivatized β- and γ-cyclodextrins | Compounds that can fit into the cyclodextrin (B1172386) cavity |
| Pirkle-type | Pi-acidic or pi-basic moieties | Compounds with aromatic rings and hydrogen bonding sites |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Amino acids and other polar compounds |
Spectroscopic Characterization
Spectroscopy is used to elucidate the molecular structure of a compound, confirming that the desired chemical entity has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to characterize this compound and its derivatives.
¹H NMR: This technique provides information about the number of different types of protons in a molecule, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The resulting spectrum serves as a unique fingerprint for the compound, confirming the connectivity of the carbon-hydrogen framework.
¹³C NMR: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure typically gives a distinct signal, allowing chemists to confirm the number of different carbon environments present in the molecule.
Together, 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) allow for the complete and unambiguous assignment of all proton and carbon signals, thereby verifying the precise structure of the this compound core and the position of any substituents.
Table 5: General Expected NMR Characteristics for the this compound Skeleton
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~1.0 - 3.5 | Complex multiplets | Protons on the saturated carbon framework. Protons adjacent to the nitrogen atom will be shifted further downfield. |
| ¹H | Variable (often broad) | Singlet | The N-H proton signal, which can vary in chemical shift and may exchange with D₂O. |
| ¹³C | ~20 - 70 | - | Signals corresponding to the sp³ hybridized carbons of the fused ring system. Carbons bonded directly to the nitrogen will appear further downfield. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The analysis of this compound and its derivatives by IR spectroscopy reveals characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. As a saturated bicyclic amine, its IR spectrum is distinguished by features arising from the N-H bond of the secondary amine and the various C-H and C-N bonds of the aliphatic rings.
The most prominent feature in the IR spectrum of this compound is the N-H stretching vibration. For secondary amines, this typically appears as a single, medium-to-weak absorption band in the region of 3300-3500 cm⁻¹. The exact position and intensity of this band can be influenced by hydrogen bonding.
The aliphatic C-H stretching vibrations are observed as strong absorptions in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of aliphatic amines is also a key diagnostic feature, typically found in the fingerprint region between 1020-1250 cm⁻¹. Additionally, N-H bending vibrations can be observed in the 1550-1650 cm⁻¹ range.
The table below summarizes the expected characteristic IR absorption bands for the core this compound structure.
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |
| Secondary Amine | N-H Bend | 1550 - 1650 | Variable |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uklibretexts.org For this compound (C₇H₁₃N), the molecular weight is 111.18 g/mol . chemscene.comnih.govsigmaaldrich.com
In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 111. The presence of a single nitrogen atom dictates that the molecular ion will have an odd m/z value, consistent with the nitrogen rule. libretexts.orgslideshare.net
The fragmentation of the energetically unstable molecular ion provides valuable structural information. chemguide.co.uk Aliphatic amines are known to undergo a characteristic fragmentation process called alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgslideshare.net This process leads to the formation of a stable, resonance-stabilized iminium ion.
For the fused bicyclic structure of this compound, alpha-cleavage at the bridgehead carbon can lead to the opening of the five-membered ring. The fragmentation pathways are influenced by the stability of the resulting fragment ions. libretexts.orgnih.gov The most stable and therefore most abundant ions will produce the most intense peaks in the spectrum, including the base peak. libretexts.org
Key expected fragmentation patterns for this compound are outlined in the table below.
| m/z Value | Ion Structure (Proposed) | Fragmentation Pathway |
| 111 | [C₇H₁₃N]⁺ | Molecular Ion (M⁺) |
| 110 | [C₇H₁₂N]⁺ | Loss of a hydrogen atom (M-1) |
| 82 | [C₅H₈N]⁺ | Alpha-cleavage with loss of C₂H₅ radical |
| 68 | [C₄H₆N]⁺ | Further fragmentation of larger ions |
Future Directions and Emerging Research Avenues
Exploration of New Biological Targets
The inherent structural features of the octahydrocyclopenta[c]pyrrole nucleus make it a versatile scaffold for interacting with a wide range of biological targets. The pyrrole (B145914) ring is a common component in many biologically active natural products and synthetic drugs. scispace.com Future research will likely focus on expanding the therapeutic applications of its derivatives beyond their current scope.
Researchers are investigating new pyrrole derivatives for various biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The exploration for new biological targets for this compound derivatives could be guided by screening against a diverse panel of receptors, enzymes, and ion channels implicated in various diseases. Given the prevalence of the pyrrole core in molecules targeting the central nervous system, exploring targets associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease presents a promising avenue. mdpi.com Furthermore, the unique conformational constraints of the bicyclic system could be exploited to achieve selectivity for specific subtypes of receptors or enzyme isoforms, a key challenge in modern drug discovery.
Table 1: Potential New Biological Target Classes for this compound Derivatives
| Target Class | Therapeutic Area | Rationale |
| Kinases | Oncology | Many kinase inhibitors incorporate heterocyclic scaffolds; the pyrrole nucleus is a key feature in some approved drugs like Sunitinib. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | CNS Disorders, Metabolic Diseases | The rigid structure can provide specific interactions with GPCR binding pockets. |
| Proteases | Infectious Diseases (e.g., HIV), Oncology | Pyrrole derivatives have been investigated as inhibitors of viral proteases. nih.gov |
| Ion Channels | Neurological Disorders, Cardiovascular Diseases | The amine group can be crucial for interacting with the pores of ion channels. |
| DNA/RNA Polymerases | Antiviral, Antibacterial | Targeting essential enzymes for pathogen replication is a proven strategy. |
Development of Novel Derivatives with Enhanced Selectivity and Efficacy
A central theme in future research is the rational design and synthesis of novel this compound derivatives with improved pharmacological profiles. The goal is to enhance binding affinity for the desired target while minimizing off-target effects, thereby improving both efficacy and safety.
Structure-activity relationship (SAR) studies are crucial in this endeavor. researchgate.net By systematically modifying the scaffold at various positions, researchers can probe the key interactions with the biological target. The development of derivatives with diverse substituents can modulate properties like lipophilicity, polarity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles. nih.gov For instance, incorporating specific functional groups could lead to enhanced penetration of the blood-brain barrier for CNS-targeted therapies or improved metabolic stability.
Recent studies on pyrrole derivatives have shown that even minor structural modifications can lead to significant changes in biological activity and target selectivity. researchgate.netdntb.gov.ua The synthesis of a focused library of this compound analogs will be instrumental in identifying candidates with optimal therapeutic properties.
Application of Advanced Synthetic Technologies
The efficient and scalable synthesis of this compound derivatives is paramount for their development. Traditional synthetic methods can sometimes be lengthy and low-yielding. Modern synthetic organic chemistry offers a range of advanced technologies that can overcome these limitations.
One promising approach is the use of multicomponent reactions , which allow the assembly of complex molecules from three or more starting materials in a single step, often with high atom economy and efficiency. orientjchem.org Microwave-assisted organic synthesis is another powerful tool that can dramatically reduce reaction times and improve yields for the synthesis of pyrrole derivatives. mdpi.com
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch flask, offers several advantages for both laboratory-scale synthesis and large-scale production. These advantages include enhanced safety, better reaction control, and easier scalability. Furthermore, the use of novel catalytic systems, including transition metal catalysts and organocatalysts, can enable new and more efficient routes to functionalized this compound cores. nih.gov
Table 2: Advanced Synthetic Technologies for this compound Derivatives
| Technology | Advantages |
| Multicomponent Reactions | Increased efficiency, reduced waste, rapid library synthesis. orientjchem.org |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. mdpi.com |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Novel Catalysis | Access to new chemical space, milder reaction conditions, improved selectivity. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and have the potential to significantly accelerate the development of this compound-based therapeutics. nih.govmdpi.com These computational tools can be applied at various stages of the drug design process.
In the initial stages, AI algorithms can analyze vast biological datasets to identify and validate novel drug targets. ijhespub.org Once a target is selected, machine learning models can be used for virtual screening of large compound libraries to identify potential hits based on the this compound scaffold.
Furthermore, AI can be used to build predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov By predicting these properties early in the design process, researchers can prioritize compounds with a higher likelihood of success in later clinical stages. De novo drug design is another exciting application of AI, where generative models can design entirely new this compound derivatives with desired properties. mdpi.com This approach can help explore a much larger chemical space than what is possible with traditional methods alone.
Table 3: Applications of AI and Machine Learning in the Development of this compound Derivatives
| Application | Description |
| Target Identification | Analyzing biological data to identify novel targets for which the scaffold may have high affinity. |
| Virtual Screening | Computationally screening large libraries of virtual compounds to identify potential binders to a target. nih.gov |
| ADMET Prediction | Using machine learning models to predict the pharmacokinetic and toxicity profiles of new derivatives. nih.gov |
| De Novo Design | Generative models that create novel molecular structures with optimized properties. mdpi.com |
| Synthesis Planning | AI tools that can predict viable synthetic routes for novel compounds. mdpi.com |
Addressing Challenges in Scale-up and Manufacturing
Transitioning a promising drug candidate from laboratory-scale synthesis to large-scale manufacturing presents a unique set of challenges. primescholars.compharmaceuticalprocessingworld.com For this compound derivatives to become viable therapeutics, these challenges must be addressed early in the development process.
One of the primary challenges is process optimization to ensure the synthesis is reproducible, high-yielding, and cost-effective on a larger scale. worldpharmatoday.com Reaction conditions that are feasible in the lab, such as extremely low temperatures or the use of hazardous reagents, may not be practical for industrial production. patsnap.com Therefore, developing a safe, robust, and economical synthetic route is crucial. contractpharma.com
Regulatory compliance is another critical aspect. The manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). pharmaceuticalprocessingworld.com This involves extensive documentation and validation of every step of the process.
Finally, supply chain management for raw materials and intermediates becomes increasingly important at a larger scale. worldpharmatoday.com Ensuring a reliable and cost-effective supply of starting materials is essential for uninterrupted production.
Table 4: Key Challenges in the Scale-up and Manufacturing of this compound Derivatives
| Challenge | Key Considerations |
| Process Optimization | Ensuring reproducibility, high yields, and cost-effectiveness at a large scale. worldpharmatoday.com |
| Safety | Managing hazardous reagents and reaction conditions in an industrial setting. contractpharma.com |
| Cost Control | Developing an economically viable synthetic process. worldpharmatoday.com |
| Regulatory Compliance | Adherence to Good Manufacturing Practices (GMP). pharmaceuticalprocessingworld.com |
| Supply Chain Management | Securing a reliable source of starting materials and intermediates. worldpharmatoday.com |
| Purification | Developing scalable and efficient methods for isolating the pure API. primescholars.com |
Q & A
Q. What are common synthetic routes for octahydrocyclopenta[c]pyrrole and its derivatives?
- Methodological Answer : A scalable method involves bromination of N-protected pyrrole intermediates followed by cyclization. For example, 2,3-dimethylmaleimide is brominated with N-bromosuccinimide (NBS) under reflux in dichloromethane, yielding dibrominated intermediates. Subsequent hydrogenation or reduction steps (e.g., using LiAlH₄) generate the bicyclic core . Alternative routes include reductive amination of tetrahydrocyclopenta[c]pyrrole-1,3-dione derivatives under hydrogen pressure (5–10 bar) with palladium catalysts .
Q. How can researchers confirm the molecular structure of this compound derivatives?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and X-ray crystallography . For example, bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole derivatives show distinct proton environments in NMR (e.g., δ 2.32 ppm for bridgehead protons) . High-resolution MS (HRMS) confirms molecular formulas, while X-ray analysis validates stereochemistry, as seen in the cis-configuration of the bicyclic core .
Q. What biological activities have been reported for this compound derivatives?
- Methodological Answer : Derivatives exhibit retinol-binding protein 4 (RBP4) antagonism (IC₅₀ = 12.8 nM for analogue 33) and microsomal stability (68% remaining after 30 minutes in human liver microsomes) . Fluorinated analogues (e.g., 4,4-difluoro derivatives) show enhanced antimicrobial activity due to improved membrane permeability .
Advanced Research Questions
Q. How can synthesis be optimized to improve yields of this compound derivatives?
- Methodological Answer : Optimize reaction conditions using design of experiments (DoE) . Key parameters include:
Q. What structural features enhance RBP4 antagonist potency in bicyclic derivatives?
- Methodological Answer : Critical features include:
- Bicyclic [3.3.0] core : Restricts rotational freedom, improving binding to RBP4’s β-ionone cavity .
- 6-Methylpyrimidine-4-carboxylic acid substituent : Forms H-bonds with Ser 114 and Tyr 134 residues (docking studies) .
- ortho-Trifluoromethylphenyl group : Enhances lipophilic interactions (van der Waals) in the hydrophobic pocket .
Analogue 33 (IC₅₀ = 12.8 nM) outperforms non-bicyclic cores (e.g., piperidine: IC₅₀ = 35.3 nM) .
Q. What computational methods are used to predict binding interactions of this compound derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD). For RBP4 antagonists, docking reveals alignment of the pyrimidine-carboxylic acid moiety with Ser 114, while MD simulations (100 ns) assess stability of ligand-protein complexes . Free energy calculations (MM-PBSA) quantify binding affinities .
Q. How can researchers address analytical challenges in quantifying trace impurities in derivatives?
- Methodological Answer : Use HPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) for sensitivity down to 0.1% impurity detection. For stereoisomer separation, chiral chromatography (Chiralpak AD-H column) resolves enantiomers (e.g., exo- vs. endo-isomers) .
Q. What strategies improve metabolic stability of this compound-based therapeutics?
- Methodological Answer :
- Fluorination : 4,4-Difluoro derivatives reduce CYP450-mediated oxidation .
- Methyl ester prodrugs : Enhance stability in human liver microsomes (e.g., 68% remaining after 30 minutes) .
- PEGylation : Increases solubility and reduces renal clearance .
Q. How does stereochemistry impact biological activity in bicyclic derivatives?
- Methodological Answer : Cis-configuration is critical for RBP4 antagonism. Exo-isomers (e.g., compound 40) show no activity (IC₅₀ > 3 µM), while cis-endo isomers (e.g., 33) achieve sub-20 nM potency due to optimal cavity penetration . Stereochemical analysis via NOESY NMR confirms spatial proximity of bridgehead protons .
Q. What are best practices for handling and storing this compound derivatives?
- Methodological Answer :
Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Use gloveboxes for air-sensitive reactions (e.g., LiAlH₄ reductions). For hydrochlorides (e.g., CAS 112626-50-3), avoid moisture and use desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
